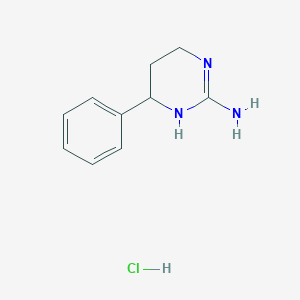

4-phenyl-1,4,5,6-tetrahydropyrimidin-2-aminehydrochloride

概要

説明

準備方法

The synthesis of 4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride can be achieved through various methods. One common approach involves the condensation reactions of diamines with carbonyl compounds, imino ethers, amidines, or nitriles . Another method includes the selective reduction of pyrimidines . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product .

化学反応の分析

4-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

科学的研究の応用

Medicinal Chemistry

1.1. Acetylcholinesterase Inhibition

One of the primary applications of 4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine derivatives is their role as inhibitors of acetylcholinesterase (AChE). A study demonstrated that novel substituted pyrimidines synthesized from related compounds exhibited varying degrees of AChE inhibition. For instance, compounds with specific substitutions showed an IC50 value of 90 µM for AChE inhibition while displaying no significant activity against butyrylcholinesterase (BuChE) . This selectivity is crucial for developing treatments for conditions like Alzheimer's disease, where AChE inhibitors are beneficial.

1.2. Antimicrobial Activity

Research has indicated that tetrahydropyrimidine derivatives exhibit antimicrobial properties. The synthesis of various derivatives has shown promising results against specific bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications at the phenyl ring can enhance antimicrobial efficacy .

Synthesis and Structural Modifications

2.1. Synthetic Pathways

The synthesis of 4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride typically involves cyclization reactions that allow for the introduction of various substituents on the pyrimidine ring. The Biginelli reaction is often employed to create these compounds efficiently .

2.2. Case Studies on Derivatives

Several case studies have focused on modifications to improve pharmacological profiles:

- Case Study 1: A derivative with an additional methoxy group showed enhanced solubility and bioavailability.

- Case Study 2: Substituents at the 6-position significantly improved AChE inhibition compared to unsubstituted analogs .

Pharmacological Insights

3.1. Neuroprotective Effects

Beyond AChE inhibition, some derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .

3.2. Potential in Cancer Therapy

Emerging research suggests that tetrahydropyrimidine derivatives could have anti-cancer properties by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Comparative Data Table

| Compound | IC50 (AChE) | Antimicrobial Activity | Notes |

|---|---|---|---|

| 4-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine | 90 µM | Moderate | Selective for AChE over BuChE |

| Methoxy-substituted derivative | 70 µM | High | Improved solubility |

| Halogenated derivative | 50 µM | Low | Reduced activity |

作用機序

The mechanism of action of 4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

4-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride can be compared with other similar compounds, such as:

- N,N-dimethyl-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride

- 1,2,3,4-tetrahydropyridine

- 1,2,3,6-tetrahydropyridine

These compounds share structural similarities but differ in their specific chemical properties and applications.

生物活性

4-Phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical structure is characterized by a tetrahydropyrimidine ring with a phenyl group. Its molecular formula is , and it has a molecular weight of approximately 200.66 g/mol. The compound is soluble in water and exhibits a melting point around 202-203.5 °C .

Research indicates that 4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride may exert its effects through various mechanisms:

- Neuroprotective Effects : It has been studied for its ability to protect neurons against oxidative stress and neurotoxicity, particularly in models of neurodegenerative diseases such as Parkinson's disease.

- Dopaminergic Activity : The compound influences dopaminergic signaling pathways, which are crucial for motor control and cognitive functions.

- Anti-inflammatory Properties : There is evidence suggesting that this compound can modulate inflammatory responses in the central nervous system.

Pharmacological Studies

A summary of notable studies examining the biological activity of the compound is presented in the following table:

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study utilized the MPTP mouse model to evaluate the neuroprotective effects of 4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride. Results indicated that treatment with the compound significantly reduced the loss of dopaminergic neurons and improved motor function compared to untreated controls .

Case Study 2: Anti-inflammatory Effects

In another investigation involving rat models subjected to neuroinflammation, the administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in conditions characterized by neuroinflammation .

特性

IUPAC Name |

6-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.ClH/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H3,11,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAQUUHIFXIHCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(NC1C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。